Pinoresinol 4-O-beta-D-glucopyranoside

Descripción general

Descripción

Synthesis Analysis

Pinoresinol 4-O-beta-D-glucopyranoside's synthesis involves enzymatic reactions, including transglycosylation processes catalyzed by cyclodextrin glycosyltransferase (CGTase) using β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic synthesis allows for the production of pinoresinol glucosides with antioxidant and anti-inflammatory activities, although these activities may be reduced compared to the original pinoresinol due to structural modifications (Khummanee, N., Rudeekulthamrong, P., & Kaulpiboon, J., 2019).

Molecular Structure Analysis

The molecular structure of this compound is elucidated through spectroscopic and chemical analyses, including NMR and MS techniques. These studies confirm the glucoside's structure and provide insights into the stereochemistry of the molecule, essential for understanding its biological activities (Matsunami, K. et al., 2009).

Chemical Reactions and Properties

This compound exhibits potent DPPH radical-scavenging activity, indicating its potential as an antioxidant agent. Its chemical reactions, particularly those involving glycosylation and deglycosylation, play a crucial role in its biological activities and the modulation of its solubility and stability (Matsunami, K. et al., 2009).

Physical Properties Analysis

The physical properties of this compound, including solubility and stability, are influenced by its glycosidic bond. The addition of glucose units can enhance its solubility in water, making it more bioavailable. However, the stability of the compound may decrease at high temperatures and upon exposure to light, affecting its efficacy and shelf life (Shi, J. et al., 2011).

Aplicaciones Científicas De Investigación

Actividad antioxidante

Pinoresinol-4-O-β-D-glucopyranoside ha mostrado una prometedora actividad antioxidante en los ensayos FRAP y ABTS {svg_1} {svg_2}. La capacidad antioxidante total se encontró que era 418,47 y 1091,3 µmol/g en términos de ácido ascórbico, respectivamente {svg_3} {svg_4}.

Actividad hepatoprotectora

Este compuesto exhibió una actividad hepatoprotectora in vivo. Se observó que disminuía los niveles de AST y ALT cuando se administraba a una dosis de 50 mg/kg de peso corporal {svg_5} {svg_6}.

Actividad antihiperglucémica

Pinoresinol-4-O-β-D-glucopyranoside mostró una potente actividad antihiperglucémica in vitro. Inhibió la α-glucosidasa con un valor de IC50 de 48,13 μg/ml {svg_7} {svg_8}.

Reducción del nivel de glucosa en suero

En ratones tratados con estreptozotocina, este compuesto provocó una disminución prominente del nivel de glucosa en suero en un 37,83% {svg_9} {svg_10}.

Elevación del nivel de insulina

Se observó una prometedora elevación del nivel de insulina del 25,37% en ratones tratados con estreptozotocina cuando se trataron con este compuesto {svg_11} {svg_12}.

Reducción de los marcadores de estrés oxidativo

Los marcadores de estrés oxidativo se redujeron por Pinoresinol-4-O-β-D-glucopyranoside {svg_13} {svg_14}.

Mecanismo De Acción

Target of Action

Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.

Result of Action

The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .

Direcciones Futuras

Propiedades

IUPAC Name |

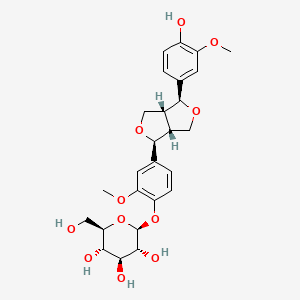

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.